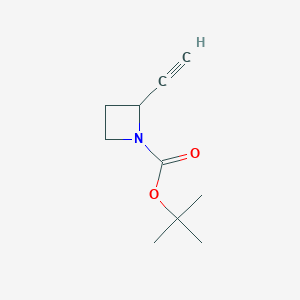
(E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(p-tolyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(p-tolyl)thiophene-3-carboxylate is a chemical compound with various scientific research applications. It is a thiophene derivative that has gained significant attention due to its potential therapeutic properties.
Scientific Research Applications
Polymer Chemistry and Materials Science
Research in polymer chemistry has investigated the solution properties of well-defined polymers synthesized by atom transfer radical polymerization (ATRP), exploring how the molar mass and quaternization degree of tertiary amino groups affect the polymer's solution properties, including viscosity and polyelectrolyte effects, in water and buffer solutions (Ydens et al., 2005). Moreover, studies have shown that the incorporation of certain additives, like ethyl benzenecarboxylate, in polymer blends can significantly enhance the micro-structure and power conversion efficiency of thick films, demonstrating the role of such compounds in regulating the micro-structures of materials (Shen et al., 2015).
Synthetic Organic Chemistry
In synthetic organic chemistry, transformations of related compounds have been explored for the synthesis of substituted pyrimidines and pyridines, showcasing the versatility of dimethylamino)methylene functional groups in constructing complex heterocyclic structures. One study detailed the synthesis of substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates from diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate, highlighting a pathway for creating diverse heterocyclic compounds (Zupančič et al., 2009). Another work focused on the amide formation mechanism by carbodiimide in aqueous media, offering insights into bioconjugation techniques relevant for linking carboxylic acids and amines, an essential reaction in biochemistry and drug development (Nakajima & Ikada, 1995).
Bioconjugation Techniques
The study of amide formation by carbodiimide in aqueous media is particularly noteworthy for bioconjugation applications, revealing that certain carboxyl groups react with carbodiimides to form amides, a reaction pivotal for conjugating biomolecules for therapeutic and diagnostic applications. The specific conditions under which these reactions are favorable have been elucidated, providing a foundation for future bioconjugation strategies (Nakajima & Ikada, 1995).
properties
IUPAC Name |
ethyl 2-[(E)-dimethylaminomethylideneamino]-4-(4-methylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-5-21-17(20)15-14(13-8-6-12(2)7-9-13)10-22-16(15)18-11-19(3)4/h6-11H,5H2,1-4H3/b18-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSAUTUOLJGHAS-WOJGMQOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)N=CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)/N=C/N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816023 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2410517.png)
![4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole](/img/structure/B2410518.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2410519.png)





![7-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B2410528.png)

![2-([1,1'-biphenyl]-4-yloxy)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2410530.png)
![2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2410534.png)

![4-Chloro-2-methyl-1-[3-(trifluoromethyl)phenyl]-6,7-dihydroindole-5-carbaldehyde](/img/structure/B2410536.png)